

# ST-2560: A Technical Overview of its Role in Nociception

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ST-2560** is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a well-validated target for the treatment of pain, as it is preferentially expressed in peripheral neurons involved in pain signaling.[1][2] Developed by SiteOne Therapeutics, now part of Eli Lilly, **ST-2560** represents a promising non-opioid analgesic candidate. This document provides a technical guide on the core pharmacology of **ST-2560**, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

#### **Core Mechanism of Action**

**ST-2560** is a state-independent inhibitor of Nav1.7, meaning it does not preferentially bind to a specific conformation of the channel.[3][4] It is a derivative of saxitoxin and binds to the extracellular pore (site 1) of the sodium channel, sterically occluding the influx of sodium ions. [3][4] This mode of action prevents the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting the transmission of pain signals.

### **Quantitative Data**

The following tables summarize the available quantitative data for **ST-2560**.

Table 1: In Vitro Potency and Selectivity of ST-2560



| Target                | IC50 (nM) | Species | Assay                                           | Reference |
|-----------------------|-----------|---------|-------------------------------------------------|-----------|
| Nav1.7                | 39        | Human   | Whole-cell patch-<br>clamp<br>electrophysiology | [1][2]    |
| Nav1.7                | 46        | Monkey  | Whole-cell patch-<br>clamp<br>electrophysiology | [4]       |
| Nav1.7                | 1500      | Mouse   | Whole-cell patch-<br>clamp<br>electrophysiology | [4]       |
| Other Nav<br>Isoforms | >100,000  | Human   | Whole-cell patch-<br>clamp<br>electrophysiology | [4]       |
| hERG                  | >100,000  | Human   | Not specified                                   | [4]       |

Table 2: Preclinical Efficacy of ST-2560 in Non-Human Primates (Cynomolgus Monkeys)

| Pain Model                | Stimulus  | Dosing (s.c.)   | Effect                              | Reference |
|---------------------------|-----------|-----------------|-------------------------------------|-----------|
| Chemical<br>Nociception   | Capsaicin | 0.1 - 0.3 mg/kg | Suppression of nocifensive reflexes | [1]       |
| Mechanical<br>Nociception | Pinprick  | 0.1 - 0.3 mg/kg | Suppression of nocifensive reflexes | [1][4]    |

Table 3: Cardiovascular Effects of ST-2560 in Non-Human Primates (Cynomolgus Monkeys)



| Parameter                   | Dosing (s.c.)   | Effect                                              | Reference |
|-----------------------------|-----------------|-----------------------------------------------------|-----------|
| Systolic Blood<br>Pressure  | 0.1 - 1.0 mg/kg | 10 - 20 mmHg<br>reduction                           | [1][2]    |
| Diastolic Blood<br>Pressure | 0.1 - 1.0 mg/kg | 10 - 20 mmHg<br>reduction                           | [1][2]    |
| Heart Rate                  | 0.1 - 1.0 mg/kg | Studied, no significant change reported in abstract | [4]       |

## **Experimental Protocols**

The following are summaries of the experimental protocols used to evaluate **ST-2560**, based on available information. For complete details, please refer to the primary publication by Mulcahy et al. (2024) in the British Journal of Pharmacology.

### Whole-Cell Patch-Clamp Electrophysiology

- Objective: To determine the potency and selectivity of ST-2560 on various sodium channel isoforms.
- General Method: Whole-cell patch-clamp recordings were performed on cells expressing human Nav1.x isoforms. The inhibitory concentration (IC50) was determined by measuring the reduction in sodium current in the presence of increasing concentrations of **ST-2560**.

# Non-Human Primate (NHP) Behavioral Models of Nociception

- Objective: To assess the in vivo efficacy of ST-2560 in reducing pain-related behaviors.
- Animals: Cynomolgus monkeys.
- Chemical Nociception Model:
  - Stimulus: Intradermal injection of capsaicin.



- Endpoint: Measurement of nocifensive behaviors (e.g., scratching, biting at the injection site).
- Procedure: Following subcutaneous administration of ST-2560 or vehicle, capsaicin was injected, and the resulting behaviors were quantified.
- Mechanical Nociception Model:
  - Stimulus: Application of a mechanical stimulus (pinprick).
  - Endpoint: Measurement of nocifensive reflexes.
  - Procedure: ST-2560 or vehicle was administered subcutaneously prior to the application of the mechanical stimulus, and the reflex response was recorded.

#### **Cardiovascular Monitoring in Non-Human Primates**

- Objective: To evaluate the cardiovascular safety profile of ST-2560.
- Animals: Freely-moving, telemetered cynomolgus monkeys.
- Method: Cardiovascular parameters (systolic and diastolic blood pressure, heart rate) were continuously monitored via telemetry following subcutaneous administration of vehicle or ST-2560.

# Visualizations Signaling and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of action of **ST-2560** in inhibiting nociception.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. ST-2560, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. SiteOne Therapeutics, Inc. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain |
   BioWorld [bioworld.com]
- To cite this document: BenchChem. [ST-2560: A Technical Overview of its Role in Nociception]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589174#st-2560-role-in-nociception]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com